Gibberellin A12
Overview
Description
Gibberellin A12 is a member of the gibberellin family, a group of diterpenoid carboxylic acids that function as plant hormones. These compounds were first discovered in the fungus Gibberella fujikuroi, which caused abnormal growth in infected rice plants. This compound plays a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gibberellin A12 can be synthesized through a series of enzymatic reactions starting from geranylgeranyl diphosphate. The biosynthesis involves multiple steps, including cyclization, oxidation, and hydroxylation, catalyzed by specific enzymes such as ent-kaurene synthase and gibberellin oxidases .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of fungal cultures, particularly Fusarium fujikuroi. The fermentation process is optimized to maximize the yield of this compound, which is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Gibberellin A12 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion to other bioactive gibberellins.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound to its corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reducing agents like sodium borohydride can reduce this compound to its corresponding alcohol.
Substitution: Various nucleophiles can be used to substitute functional groups on the this compound molecule under appropriate conditions.
Major Products: The major products formed from these reactions include this compound-aldehyde, gibberellin A9, and other related gibberellins .
Scientific Research Applications
Gibberellin A12 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the biosynthesis and metabolism of gibberellins.
Biology: this compound is crucial in understanding plant growth regulation and development. It is used to study the effects of gibberellins on various physiological processes in plants.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating certain diseases.
Industry: this compound is used in agriculture to promote plant growth and increase crop yields. .
Mechanism of Action
Gibberellin A12 exerts its effects by binding to specific receptors in plant cells, leading to the activation of signaling pathways that regulate gene expression. The primary molecular targets of this compound are the DELLA proteins, which act as repressors of gibberellin signaling. Upon binding to this compound, the DELLA proteins are degraded, allowing the activation of downstream genes that promote growth and development .
Comparison with Similar Compounds
- Gibberellin A1
- Gibberellin A3 (also known as gibberellic acid)
- Gibberellin A4
- Gibberellin A7
Comparison: Gibberellin A12 is unique in its specific structure and biosynthetic pathway. While other gibberellins like gibberellin A3 are more commonly used in agriculture, this compound serves as a key intermediate in the biosynthesis of other bioactive gibberellins. Its unique structure allows it to undergo specific enzymatic transformations that are crucial for the production of various gibberellins .
Properties
IUPAC Name |
(1R,2S,3S,4R,8S,9S,12R)-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-11-9-20-10-12(11)5-6-13(20)18(2)7-4-8-19(3,17(23)24)15(18)14(20)16(21)22/h12-15H,1,4-10H2,2-3H3,(H,21,22)(H,23,24)/t12-,13+,14-,15+,18+,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFQJDAESQJXTG-UFUZVNNQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922038 | |
Record name | Gibberellin A12 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1164-45-0 | |
Record name | Gibberellin A12 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1164-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gibberellin A12 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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